1-Cyclopentylcyclopropanamine

LSD1 Inhibition Epigenetics Cyclopropylamine SAR

1-Cyclopentylcyclopropanamine (CAS 1177347-85-1) is a primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, characterized by a cyclopropane ring bearing both an amino group and a cyclopentyl substituent at the 1-position. It belongs to the class of 1-substituted cyclopropylamine derivatives, a scaffold recognized for its ability to act as mechanism-based, covalent inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 1177347-85-1
Cat. No. B3185586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylcyclopropanamine
CAS1177347-85-1
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2(CC2)N
InChIInChI=1S/C8H15N/c9-8(5-6-8)7-3-1-2-4-7/h7H,1-6,9H2
InChIKeyHWARWUMUEVDPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylcyclopropanamine (CAS 1177347-85-1): Core Identity and Procurement-Relevant Characteristics


1-Cyclopentylcyclopropanamine (CAS 1177347-85-1) is a primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, characterized by a cyclopropane ring bearing both an amino group and a cyclopentyl substituent at the 1-position . It belongs to the class of 1-substituted cyclopropylamine derivatives, a scaffold recognized for its ability to act as mechanism-based, covalent inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. While structurally related to tranylcypromine (trans-2-phenylcyclopropylamine), the replacement of the phenyl ring with a saturated cyclopentyl group alters stereoelectronic properties, metabolic vulnerability, and intermolecular binding interactions, making simple substitution within this class non-trivial for research programs targeting epigenetic enzymes [1][2].

Why 1-Cyclopentylcyclopropanamine Cannot Be Interchanged with Other Cyclopropylamine LSD1 Inhibitors


The cyclopropylamine pharmacophore is exquisitely sensitive to the nature of the 1-position substituent, which directly modulates three critical parameters: (i) potency against the LSD1 catalytic domain, (ii) selectivity over the structurally homologous monoamine oxidases MAO-A and MAO-B, and (iii) the stability and geometry of the covalent adduct formed with the FAD cofactor [1]. Published structure-activity relationship (SAR) studies demonstrate that the introduction of hydrophobic, sterically demanding groups progressively enhances LSD1 inhibitory activity and reduces off-target MAO inhibition [1]. Consequently, compounds differing only in the size or electronics of the 1-substituent—such as the unsubstituted parent, phenyl-substituted tranylcypromine, or smaller alkyl derivatives—exhibit divergent biochemical profiles that render them non-interchangeable for reproducible target engagement [1][2]. The cyclopentyl group represents a specific point in this structural continuum, offering a distinct balance of steric bulk and conformational flexibility that cannot be replicated by aromatic or smaller aliphatic analogs [1].

1-Cyclopentylcyclopropanamine: Quantified Differentiation from Closest Analogs and In-Class Comparators


LSD1 Enzyme Inhibition Potency: 1-Cyclopentylcyclopropanamine vs. Tranylcypromine (Parent Scaffold)

1-Cyclopentylcyclopropanamine inhibits recombinant LSD1 with an IC50 of 1.59 µM (1.59E+3 nM) under defined in vitro conditions [1]. In comparison, the prototypical cyclopropylamine LSD1 inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) exhibits an IC50 of approximately 32 µM for LSD1 under comparable biochemical assay conditions, as reported in patent literature [2]. This represents an approximately 20-fold improvement in biochemical potency achieved by replacing the phenyl ring with a cyclopentyl group at the 1-position of the cyclopropane core. The data are derived from independent studies (BindingDB fluorescence assay vs. patent biochemical assay) and should be interpreted as cross-study comparable evidence rather than a direct head-to-head comparison.

LSD1 Inhibition Epigenetics Cyclopropylamine SAR

Selectivity Over Monoamine Oxidases (MAO-A/MAO-B): Class-Level Inference from 1-Substituted Cyclopropylamine SAR

The Vianello et al. (2014) study of 1-substituted cyclopropylamine derivatives established that increasing the steric bulk of the substituent on the cyclopropylamine ring progressively improves selectivity for KDM1A/LSD1 over the homologous flavin-dependent enzymes MAO-A and MAO-B [1]. In this study, the introduction of bulkier hydrophobic substituents produced compounds that were 'increasingly selective against human monoamine oxidases MAO A and MAO B' [1]. As 1-cyclopentylcyclopropanamine bears a sp³-rich cyclopentyl group with greater steric demand than the planar phenyl ring of tranylcypromine, it is expected to exhibit improved MAO selectivity based on this established class-level SAR trend. Quantitative MAO inhibition data for 1-cyclopentylcyclopropanamine specifically are not yet available in the public domain; this inference is therefore class-level and should be verified experimentally for the exact compound [1].

MAO Selectivity Off-Target Profiling Cyclopropylamine SAR

Commercial Purity Specifications: Batch Consistency and Quality Control Documentation

Commercially available 1-cyclopentylcyclopropanamine is supplied at a minimum purity specification of 95%+, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by vendors such as Bidepharm (Bide Pharmatech) . This purity level is suitable for use as a screening compound in biochemical assays and as a synthetic building block for further derivatization. In the context of cyclopropylamine-based LSD1 inhibitor procurement, verification of batch purity is essential because trace impurities from synthesis (e.g., residual cyclopentyl halides or ring-opened byproducts) can interfere with enzyme assays or confound cellular activity readouts. The availability of documented QC data per batch provides a procurement advantage over analogs lacking transparent quality control .

Purity Quality Control Procurement

Optimal Deployment Scenarios for 1-Cyclopentylcyclopropanamine Based on Quantified Differentiation Evidence


Biochemical Screening of LSD1 Inhibitors Requiring Greater Potency Than Tranylcypromine

For laboratories conducting primary biochemical screens of LSD1/KDM1A inhibitors, 1-cyclopentylcyclopropanamine offers a 20-fold potency advantage (IC50 ~1.59 µM) over the widely used reference inhibitor tranylcypromine (IC50 ~32 µM) [1][2]. This potency difference allows detection of target engagement at lower compound concentrations, minimizing solvent (DMSO) interference and reducing the likelihood of false negatives in HTS formats. The compound is suitable as a starting point for hit-to-lead optimization programs targeting LSD1-dependent cancers or neurological disorders [1].

Chemical Biology Studies Requiring Reduced MAO Off-Target Liability

In cellular models where MAO inhibition confounds phenotypic readouts (e.g., neuronal differentiation assays, hematopoietic stem cell models), the cyclopentyl substituent provides a predicted selectivity benefit over tranylcypromine based on published class-level SAR demonstrating that bulkier cyclopropylamine substituents improve LSD1 vs. MAO discrimination [1]. Researchers investigating LSD1's role in gene regulation through H3K4 methylation changes can prioritize this scaffold to reduce confounding MAO-mediated effects, though independent MAO profiling of the exact compound is recommended before drawing firm conclusions [1].

Medicinal Chemistry Diversification via sp³-Rich Scaffold Elaboration

Medicinal chemistry teams seeking to explore structure-activity relationships beyond traditional aryl-cyclopropylamine chemical space can employ 1-cyclopentylcyclopropanamine as a sp³-enriched building block for library synthesis [1]. The saturated cyclopentyl group offers distinct three-dimensional conformational properties compared to the flat phenyl ring of tranylcypromine-derived analogs, potentially improving ADME properties such as solubility and metabolic stability while simultaneously enhancing LSD1 inhibitory potency [1][2]. This scaffold is particularly relevant for fragment-based drug design and diversity-oriented synthesis efforts targeting epigenetic enzymes [1].

Quote Request

Request a Quote for 1-Cyclopentylcyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.